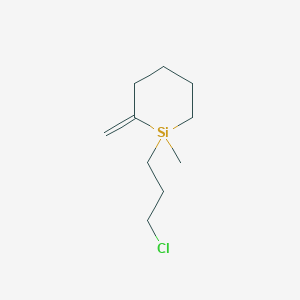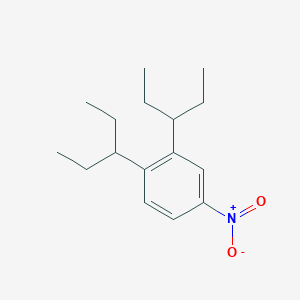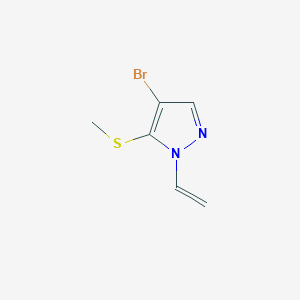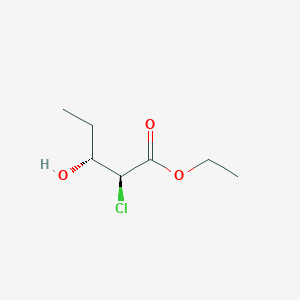
3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one is a heterocyclic compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a pyrrolidinone ring and a phenylethylidene group makes it a versatile intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one typically involves the condensation of 3-methylpyrrolidin-2-one with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate imine, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies involving molecular docking and biochemical assays are required to elucidate the exact mechanism of action.
類似化合物との比較
Compared to other pyrrolidinone derivatives, 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one is unique due to the presence of the phenylethylidene group. This structural feature imparts distinct chemical reactivity and biological activity. Similar compounds include:
3-Methylpyrrolidin-2-one: Lacks the phenylethylidene group, resulting in different reactivity.
5-Phenylpyrrolidin-2-one: Contains a phenyl group instead of phenylethylidene, leading to variations in chemical behavior and applications.
Article on “N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine”
特性
CAS番号 |
831181-42-1 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
3-methyl-5-phenacylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(14-13(9)16)8-12(15)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,16) |
InChIキー |
QGZONDATFQHQMH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC(=O)C2=CC=CC=C2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B14195094.png)






phosphane](/img/structure/B14195125.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)

![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
